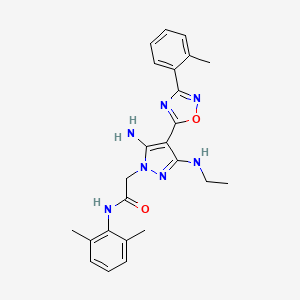

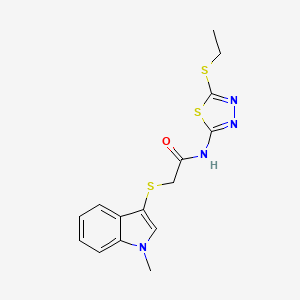

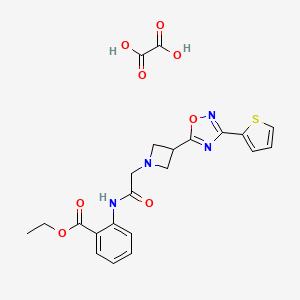

![molecular formula C19H13FN4O B2872980 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 862811-27-6](/img/structure/B2872980.png)

2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . These are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methodologies over the last decade . These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used for the direct functionalization of imidazo[1,2-a]pyridines .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study conducted by Jismy et al. (2019) presented an efficient synthesis method for fluoromethylated imidazo[1,2-a]pyrimidines through Michael addition/intramolecular cyclization reaction. This method demonstrated C–O bond activation in the synthesis process, suggesting potential in producing various derivatives for further biological evaluations (Badr Jismy, M. Akssira, D. Knez, G. Guillaumet, S. Gobec, M. Abarbri, 2019).

Antiprotozoal Activity

Martínez et al. (2015) explored the antiprotozoal properties of diphenyl-based bis(2-iminoimidazolidines), highlighting a strategy that involves reducing the pKa of the basic groups through structural modification. This study indicated that substituting the phenyl ring with fluorophenyl groups could potentially enhance the activity and selectivity against Trypanosoma brucei in vitro, providing a promising direction for developing novel antiprotozoal agents (Carlos H Ríos Martínez, J. J. Nué Martinez, G. Ebiloma, H. D. de Koning, I. Alkorta, C. Dardonville, 2015).

Antimycobacterial Activity

Research by Sathe et al. (2011) investigated the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds. The study demonstrated promising anti-microbial properties against various strains, suggesting the potential application of fluorinated imidazole derivatives in addressing bacterial infections (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).

Antitumor and Antioxidant Agents

Hamama et al. (2013) synthesized a series of imidazo[1,2-a]pyridines with potential antitumor and antioxidant properties. The study highlighted the structural versatility of imidazo[1,2-a]pyridines in medicinal chemistry, proposing their use as a basis for developing new therapeutic agents with enhanced biological activity (W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013).

Fluorescent Sensors

A study by Suman et al. (2019) focused on benzimidazole and benzothiazole conjugated Schiff base compounds as fluorescent sensors for detecting Al3+ and Zn2+ ions. This research provided insights into the application of imidazole derivatives in environmental monitoring and bioimaging, due to their strong fluorescent properties and sensitivity to specific metal ions (G. Suman, S. G. Bubbly, S. B. Gudennavar, V. Gayathri, 2019).

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their potential in the development of covalent inhibitors . These inhibitors form a covalent bond with their target, which can lead to more potent and selective inhibition .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of anticancer agents . These agents can affect various biochemical pathways involved in cancer progression .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Analyse Biochimique

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidines, the class of compounds to which it belongs, are important due to their ability to bind with various living systems

Cellular Effects

It is known that imidazo[1,2-a]pyrimidines can exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyrimidines can be utilized as the core backbone for the development of covalent inhibitors . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O/c20-16-5-2-1-4-15(16)18(25)22-14-8-6-13(7-9-14)17-12-24-11-3-10-21-19(24)23-17/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSDOIOSLOYVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

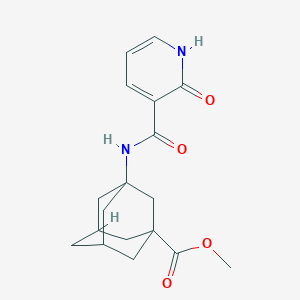

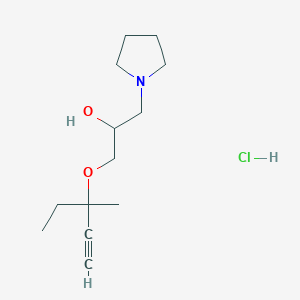

![2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2872898.png)

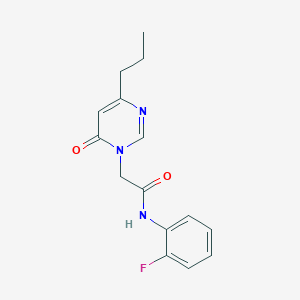

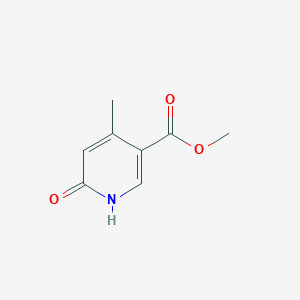

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)

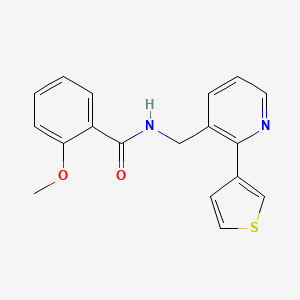

![5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2872905.png)

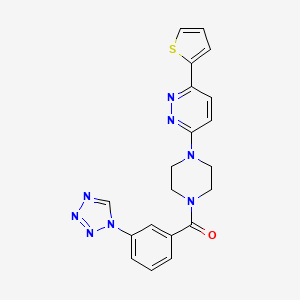

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)